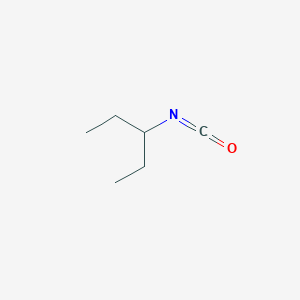

3-Isocyanatopentane

Overview

Description

3-Isocyanatopentane is an organic compound with the molecular formula C6H11NO and a molecular weight of 113.16 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 3-Isocyanatopentane consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . The SMILES string representation is CCC(CC)N=C=O .Physical And Chemical Properties Analysis

3-Isocyanatopentane is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Cycloaddition Reactions

Research has demonstrated the effectiveness of isocyanates in cycloaddition reactions. For instance, they are used in (3 + 2) cycloadditions with donor-acceptor cyclopropanes for synthesizing five-membered heterocycles. These reactions are known for their broad substrate scope, high yields, and distinct chemoselectivity. The choice of Lewis acid in these reactions significantly affects the stereochemical outcomes and the reaction mechanisms (Goldberg et al., 2012).

Astrochemical Significance

Methyl isocyanate (CH3NCO), closely related to isocyanatopentane, is identified in interstellar environments like comets and protostars. It's considered a crucial precursor for forming larger organic compounds, including those with peptide bonds. CH3NCO's detection in different celestial bodies suggests significant astrochemical relevance, and studies have explored its formation, particularly on icy grains (Ligterink et al., 2017).

Synthesis of Organic Compounds

Isocyanates engage in complex reactions with various compounds, like alkyl isocyanides, for synthesizing diverse organic molecules. For example, the reaction between alkyl isocyanides and hexafluoropentane-2,4-dione forms specific pyrrol-2(5H)-ones, characterized using techniques like NMR spectroscopy and X-ray analysis (Yavari et al., 1997).

Infrared Spectroscopic Studies

Infrared spectroscopy is employed to study group 3 metal isocyanide complexes. These studies provide insights into the product structures, reaction outcomes, and even the stabilities of various metal cyanides compared to isocyanides. Such research has implications for understanding molecular interactions at a fundamental level (Chen et al., 2018).

Reactivity and Synthesis of Derivatives

N-isocyanates and their derivatives are explored for their high reactivity and potential in synthesizing heterocycles prevalent in agrochemicals and pharmaceuticals. These studies focus on controlling their reactive nature through masked precursors and understanding their basic reactivity patterns (Vincent-Rocan & Beauchemin, 2016).

Chemical Catalysis

Isocyanides, including derivatives of isocyanatopentane, play a significant role in palladium-catalyzed cascade sequences. These reactions have a broad range of applications in chemical synthesis, opening avenues for efficiently preparing various systems (Lang, 2013).

Environmental and Health Concerns

While not directly related to 3-Isocyanatopentane, it's important to note that isocyanates in general, such as those used in polyurethane production, have raised concerns regarding occupational asthma due to skin exposure. This highlights the necessity of safe handling practices in environments where isocyanates are used (Bello et al., 2006).

Safety and Hazards

3-Isocyanatopentane is classified as Acute Tox. 4 Oral - Resp. Sens. 1 - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) .

Future Directions

While specific future directions for 3-Isocyanatopentane were not found, there is a growing interest in the development of bio-based isocyanates due to environmental concerns about fossil-based isocyanates . This includes the production of isocyanate compounds directly from biomass and the development of green polyurethanes with properties and performance comparable to fossil-based ones .

Mechanism of Action

Target of Action

The primary targets of isocyanides, a group to which 3-Isocyanatopentane belongs, are essential metabolic enzymes . These enzymes play a crucial role in various biochemical processes within the cell.

Mode of Action

Isocyanides inhibit bacterial pathogens by covalently targeting essential metabolic enzymes . They bind covalently to the active site cysteines of these enzymes, leading to their functional inhibition

Biochemical Pathways

Isocyanides affect the fatty acid biosynthetic process and the hexosamine pathway . By inhibiting key enzymes in these pathways, they disrupt normal cellular function.

Result of Action

The result of the action of isocyanides is the inhibition of bacterial growth . They achieve this by disrupting essential metabolic processes within the bacterial cell.

properties

IUPAC Name |

3-isocyanatopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-3-6(4-2)7-5-8/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTTZPPXKNHJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622452 | |

| Record name | 3-Isocyanatopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42065-78-1 | |

| Record name | 3-Isocyanatopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

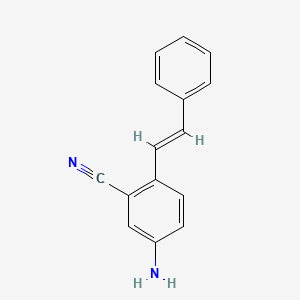

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Hydroxymethyl)-3-[(5-nitro-2-furyl)methylideneamino]oxazolidin-2-one](/img/structure/B3052434.png)

![[1,1'-Biphenyl]-4,4'-diol, 2,2',6,6'-tetrachloro-](/img/structure/B3052435.png)